molecular formula C27H50N8O7 B14215805 L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucinamide CAS No. 823202-37-5

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucinamide

Cat. No.: B14215805
CAS No.: 823202-37-5
M. Wt: 598.7 g/mol
InChI Key: FAEDVKHABPJMEZ-LXYCOOOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucinamide is a peptide compound composed of six amino acids: L-asparagine, L-leucine, glycine, L-alanine, L-isoleucine, and L-leucinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acidic conditions (e.g., hydrochloric acid) are commonly used.

    Oxidation: Reagents like hydrogen peroxide or performic acid can induce oxidation.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various chemical reagents, depending on the desired modification, can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids, while oxidation and reduction can lead to modified peptides with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucinamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucinamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate cellular processes. The peptide’s structure allows it to bind to these targets with high specificity, influencing pathways involved in cell signaling, metabolism, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucine
  • L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-alanine

Uniqueness

L-Asparaginyl-L-leucylglycyl-L-alanyl-L-isoleucyl-L-leucinamide is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

823202-37-5

Molecular Formula

C27H50N8O7

Molecular Weight

598.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide

InChI

InChI=1S/C27H50N8O7/c1-8-15(6)22(27(42)33-18(23(30)38)9-13(2)3)35-24(39)16(7)32-21(37)12-31-26(41)19(10-14(4)5)34-25(40)17(28)11-20(29)36/h13-19,22H,8-12,28H2,1-7H3,(H2,29,36)(H2,30,38)(H,31,41)(H,32,37)(H,33,42)(H,34,40)(H,35,39)/t15-,16-,17-,18-,19-,22-/m0/s1

InChI Key

FAEDVKHABPJMEZ-LXYCOOOUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.